(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone represents a complex chemical structure with a diverse range of potential applications in fields such as chemistry, biology, and medicine. Its unique combination of functional groups and heterocycles makes it an interesting candidate for various types of chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: : Synthesis of the intermediate compound, 5-Fluoropyrimidin-2-yl methanol.
Reagents: : 5-Fluoropyrimidine, formaldehyde.
Conditions: : Base-catalyzed condensation.
Step 2: : Conversion of the intermediate to 5-Fluoropyrimidin-2-yl chloride.
Reagents: : Thionyl chloride (SOCl2).
Conditions: : Reflux in anhydrous conditions.
Step 3: : Coupling of the intermediate with pyrrolidin-1-yl to form 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine.
Reagents: : Pyrrolidine.
Conditions: : Nucleophilic substitution reaction.
Step 4: : Final coupling with 5-methylisoxazol-3-yl methanone.
Reagents: : 5-Methylisoxazole, catalytic base.
Conditions: : Heated under reflux.
Industrial Production Methods:
Scaling up these methods to industrial levels often involves optimizations for yield, purity, and cost-effectiveness, utilizing continuous flow chemistry or batch reactors depending on the process requirements.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound undergoes oxidation reactions at the pyrrolidine ring, converting it to its corresponding N-oxide.
Reagents: : Oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: : Reduction of the isoxazole ring can yield various aminated products.
Reagents: : Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The fluorine atom on the pyrimidine ring is prone to nucleophilic substitution reactions.
Reagents: : Nucleophiles such as amines or thiols.
Major Products:
Oxidation: : Produces N-oxide derivatives.
Reduction: : Leads to aminated or hydroxylated derivatives.
Substitution: : Results in substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Explored for its interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Investigated for potential pharmaceutical activities, such as antimicrobial or anticancer properties.
Industry: : Applied in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially affecting DNA and RNA synthesis. The pyrrolidine and isoxazole rings might interact with various enzymes, altering their activity. Overall, the compound's multifaceted structure allows it to engage in multiple pathways, contributing to its biological and chemical versatility.
Comparison with Similar Compounds
5-Fluorouracil: : Another fluoropyrimidine with significant biomedical applications, particularly in cancer treatment.
Pyrrolidine derivatives: : Widely used in pharmaceuticals for their nitrogen-containing ring structure.
Isoxazole compounds: : Known for their presence in various bioactive molecules, displaying a range of biological activities.
Uniqueness:
The combination of the three functional groups (fluoropyrimidine, pyrrolidine, and isoxazole) in the same molecule provides unique chemical reactivity and biological activities not found in simpler analogs. This combination allows for diverse interactions in both synthetic chemistry and biological environments.
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-8-4-11(17-21-8)12(19)18-3-2-10(7-18)20-13-15-5-9(14)6-16-13/h4-6,10H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNXGFFDSALNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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